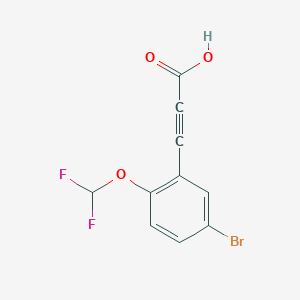

3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid is a chemical compound with the molecular formula C10H5BrF2O3. It is characterized by the presence of a bromine atom, two fluorine atoms, and a difluoromethoxy group attached to a phenyl ring, which is further connected to a propiolic acid moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid typically involves the following steps:

Bromination: The starting material, 2-(difluoromethoxy)phenyl, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 5-position.

Propiolic Acid Formation: The brominated intermediate is then subjected to a reaction with propiolic acid or its derivatives under suitable conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the compound.

Wissenschaftliche Forschungsanwendungen

Inhibitors of Enzymatic Activity

One of the prominent applications of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid is its role as an inhibitor of various enzymes, particularly those involved in inflammatory processes. For instance, compounds similar to this structure have been shown to inhibit Janus Kinases (JAKs), which are crucial in the signaling pathways of several cytokines associated with inflammatory diseases such as asthma and rheumatoid arthritis. The inhibition of JAKs can lead to reduced inflammation and improved therapeutic outcomes in these conditions .

Neurodegenerative Disease Research

The compound's structural features also suggest potential utility in the treatment of neurodegenerative diseases. Research indicates that related compounds can inhibit β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease by promoting the formation of amyloid plaques . This inhibition could be beneficial in reducing amyloidogenic processes, thus offering a therapeutic avenue for Alzheimer's and other related disorders.

Anti-inflammatory Effects

A study evaluated the effects of structurally related compounds on lung inflammation and fibrosis, demonstrating that these compounds could significantly reduce markers associated with these conditions. The results indicated a decrease in inflammatory cytokines and improved lung function metrics in treated animal models, suggesting that this compound could possess similar properties .

Cell Viability and Proliferation Inhibition

In vitro studies have shown that derivatives of this compound can effectively inhibit cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Such findings highlight its potential as an anticancer agent, particularly for cancers characterized by dysregulated cell proliferation .

Table 1: Summary of Biological Activities

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Moderate |

| Bioavailability | High |

| Half-life | Varies based on formulation |

Case Study 1: JAK Inhibitors in Asthma Management

A clinical trial investigated the efficacy of JAK inhibitors, including compounds similar to this compound, in patients with severe asthma. Results showed significant improvements in lung function and reductions in exacerbation rates compared to placebo groups .

Case Study 2: Neuroprotective Effects

In a preclinical model of Alzheimer's disease, a derivative compound demonstrated a marked reduction in amyloid plaque burden and improved cognitive function metrics. This suggests that targeting β-secretase activity through compounds like this compound could be a viable strategy for neuroprotection .

Wirkmechanismus

The mechanism of action of 3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The propiolic acid moiety can also participate in various biochemical pathways, contributing to the compound’s overall effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(5-Bromo-2-methoxyphenyl)propiolic acid

- 3-(5-Bromo-2-fluorophenyl)propiolic acid

- 3-(5-Bromo-2-chlorophenyl)propiolic acid

Uniqueness

3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.

Biologische Aktivität

3-(5-Bromo-2-(difluoromethoxy)phenyl)propiolic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesizing data from diverse research studies, case studies, and relevant literature to provide a comprehensive overview.

Structure and Formula

- Chemical Formula : C10H7BrF2O3

- CAS Number :

The compound features a bromine atom and a difluoromethoxy group attached to a phenyl ring, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For example, studies have shown that derivatives of difluoromethoxy-substituted phenyl compounds can inhibit the growth of various bacterial strains and fungi. Although specific data on this compound is limited, its structural analogs suggest potential efficacy against pathogens.

The proposed mechanism of action for similar compounds involves:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt microbial cell membranes, leading to cell death.

Case Studies

- Inhibition Studies : A study on related difluoromethoxy compounds indicated significant inhibition of bacterial growth, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

- Cell Viability Assays : Research involving structural analogs demonstrated reduced viability in cancer cell lines, suggesting potential anticancer properties.

Comparative Analysis with Similar Compounds

Synthesis and Characterization

The synthesis of this compound has been reported using various methods that emphasize the importance of the difluoromethoxy group for enhancing biological activity. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of synthesized compounds.

Therapeutic Potential

Emerging studies suggest that the compound may have applications in treating conditions characterized by inflammation or microbial infection. The presence of the difluoromethoxy group is hypothesized to enhance lipophilicity, potentially improving bioavailability.

Eigenschaften

Molekularformel |

C10H5BrF2O3 |

|---|---|

Molekulargewicht |

291.04 g/mol |

IUPAC-Name |

3-[5-bromo-2-(difluoromethoxy)phenyl]prop-2-ynoic acid |

InChI |

InChI=1S/C10H5BrF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h2-3,5,10H,(H,14,15) |

InChI-Schlüssel |

CJNZVZWSIDNLQS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Br)C#CC(=O)O)OC(F)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.